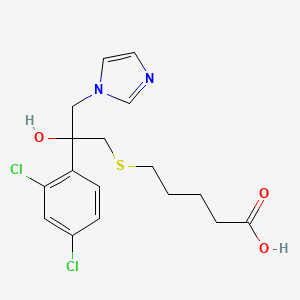

5-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoic acid

Description

5-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoic acid is a synthetic organic compound characterized by a multifunctional structure. Its IUPAC name reflects key structural components:

- A hydroxyl group at the C2 position, enabling hydrogen bonding and influencing solubility.

- A 1H-imidazole ring at the C3 position, a heterocycle known for coordinating metal ions or participating in enzymatic interactions.

- A thioether (-S-) linkage connecting the propyl group to a pentanoic acid moiety, which introduces a carboxylic acid functional group for ionization or salt formation.

Properties

CAS No. |

87049-56-7 |

|---|---|

Molecular Formula |

C17H20Cl2N2O3S |

Molecular Weight |

403.3 g/mol |

IUPAC Name |

5-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylpentanoic acid |

InChI |

InChI=1S/C17H20Cl2N2O3S/c18-13-4-5-14(15(19)9-13)17(24,10-21-7-6-20-12-21)11-25-8-2-1-3-16(22)23/h4-7,9,12,24H,1-3,8,10-11H2,(H,22,23) |

InChI Key |

VRIVJMQZJMBDKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)(CSCCCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoic acid typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The dichlorophenyl group can be reduced to a phenyl group.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution on the imidazole ring can introduce various functional groups.

Scientific Research Applications

5-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Its structural features suggest potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 5-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, while the dichlorophenyl group may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)butyrate

Structural Differences :

- The ethyl ester derivative of the target compound replaces the terminal carboxylic acid with an ethyl ester group .

Functional Implications : - Esterification likely enhances lipophilicity, improving membrane permeability but reducing water solubility.

- The ester may act as a prodrug, requiring enzymatic hydrolysis (e.g., esterases) to release the active carboxylic acid form .

2-(2,4-Dichlorophenyl)-1H-benzimidazole-5-carboxylic Acid (BI-5053)

Structural Differences :

- Replaces the imidazole ring with a benzimidazole system fused to a benzene ring.

- Lacks the thioether-pentanoic acid chain . Functional Implications:

- Benzimidazoles are known for antiparasitic and antifungal activities (e.g., albendazole). The fused aromatic system may enhance π-π stacking with biological targets but reduce conformational flexibility compared to the target compound .

Triticonazole and Metconazole

Structural Differences :

- Triticonazole and metconazole are triazole fungicides containing a 1,2,4-triazole ring instead of imidazole.

- Both feature chlorophenyl groups but lack the thioether-carboxylic acid moiety .

Functional Implications : - Triazoles inhibit fungal cytochrome P450 lanosterol 14α-demethylase. The absence of a carboxylic acid group may reduce ionization at physiological pH, enhancing fungal cell membrane penetration .

RNH-6270 (From Clarke’s Analysis)

Structural Differences :

- Contains a tetrazole ring and a biphenyl system instead of the dichlorophenyl-imidazole core.

- Retains a carboxylic acid group but lacks sulfur-based linkages .

Functional Implications : - Tetrazoles are bioisosteres for carboxylic acids, offering improved metabolic stability. The biphenyl system may enhance binding to hydrophobic enzyme pockets .

Structural and Functional Comparison Table

Biological Activity

5-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoic acid, also known by its CAS number 87049-56-7, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H20Cl2N2O3S and a molecular weight of approximately 403.318 g/mol. Its structure includes a thioether linkage and an imidazole ring, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The imidazole moiety is known for its role in modulating enzyme activities and receptor interactions. Research indicates that derivatives of imidazole exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities .

Pharmacological Effects

- Antimicrobial Activity : The compound has shown promising results against various pathogens. In vitro studies demonstrate that it possesses significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, derivatives containing imidazole rings have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

- Antitumor Activity : The compound's structural features suggest potential antitumor activity. Studies on related imidazole derivatives indicate their ability to induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapeutics .

- Anti-inflammatory Effects : Inflammation is a critical factor in many diseases, and compounds with imidazole structures have been shown to modulate inflammatory pathways. This activity may be beneficial in treating conditions such as arthritis and other inflammatory disorders .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study 1 : A study examining the antibacterial efficacy of imidazole derivatives found that certain modifications significantly enhanced their potency against resistant bacterial strains. The results indicated an IC50 value improvement from 6 μM to 1.2 μM for specific derivatives .

- Study 2 : Research on the antitumor effects of imidazole-containing compounds revealed that they could inhibit the proliferation of non-small cell lung cancer cells (H1437) with IC50 values comparable to established chemotherapeutics .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | E. coli: 15 |

| P. aeruginosa: 19 | |

| B. subtilis: 21 | |

| 5b | E. coli: 11 |

| P. aeruginosa: 9 | |

| B. subtilis: 19 | |

| Streptomycin | E. coli: 28 |

Data represents antimicrobial activity measured in mm using a diffusion method against various bacterial strains .

Table 2: Antitumor Activity in Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Imidazole Derivative A | H1437 (Lung Cancer) | 2.5 |

| Imidazole Derivative B | CEM (T-Lymphocyte) | 3.0 |

IC50 values indicate the concentration required to inhibit cell growth by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.